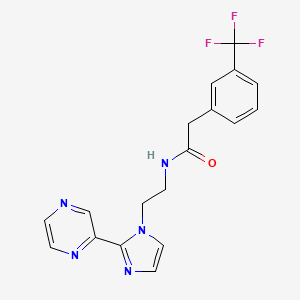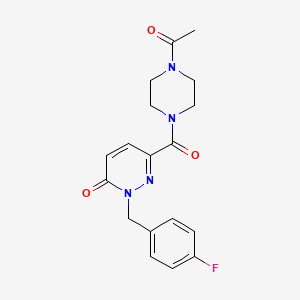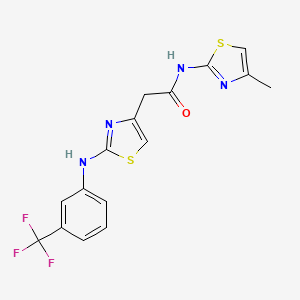
N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C16H13F3N4OS2 and its molecular weight is 398.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has investigated thiazole derivatives, including structures similar to N-(4-methylthiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide, for their anticancer properties. For instance, thiazole compounds have been synthesized and evaluated for their selective cytotoxicity against human lung adenocarcinoma cells, with some derivatives showing promising results in inducing apoptosis in cancer cells compared to standard treatments like cisplatin (Evren et al., 2019).
Antimicrobial Activity
Another area of application is in antimicrobial activity, where thiazole derivatives have been synthesized and tested against various bacterial and fungal strains. These studies highlight the potential of such compounds as antibacterial and antifungal agents. For example, novel thiazolidin-4-one derivatives have been evaluated for their antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, showing significant inhibition zones (Baviskar et al., 2013).
Antitumor and Antibacterial Evaluation
Further studies have synthesized benzothiazole derivatives bearing different heterocyclic rings and evaluated them for their antitumor activity, demonstrating considerable anticancer activity against various cancer cell lines. This suggests a broad spectrum of potential applications in cancer therapy (Yurttaş et al., 2015). Additionally, N-phenylacetamide derivatives containing arylthiazole moieties have been designed and synthesized, showing promising in vitro antibacterial activities against specific bacterial strains, pointing to their use in developing new antibacterial agents (Lu et al., 2020).
Optoelectronic Properties
The optoelectronic properties of thiazole-based compounds have also been explored, with research focusing on the synthesis and characterization of thiazole-containing monomers for their potential application in conducting polymers and optoelectronic devices. These studies highlight the versatility of thiazole derivatives in various scientific and industrial applications (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS2/c1-9-7-25-14(20-9)23-13(24)6-12-8-26-15(22-12)21-11-4-2-3-10(5-11)16(17,18)19/h2-5,7-8H,6H2,1H3,(H,21,22)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEWQNYMWDBBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

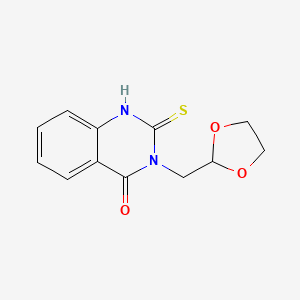
![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2831385.png)
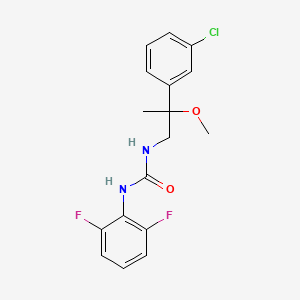
![[1-Methyl-5-(oxolan-2-ylmethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2831388.png)
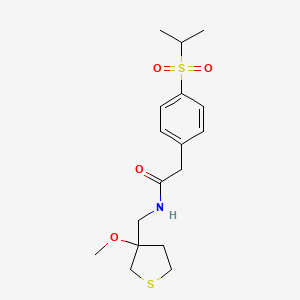

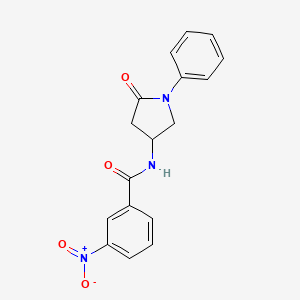
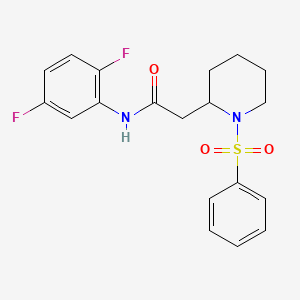
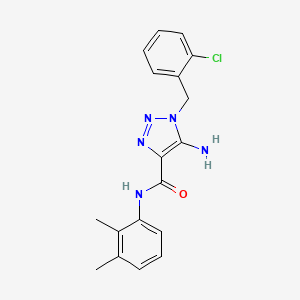
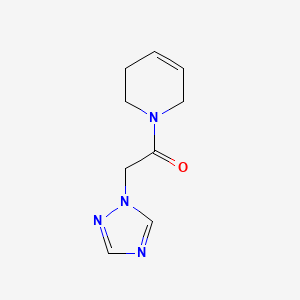
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2831399.png)
